molecular formula C12H13F2N3 B10937389 3-cyclopropyl-4-(difluoromethyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

3-cyclopropyl-4-(difluoromethyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10937389
M. Wt: 237.25 g/mol
InChI Key: KDMVFHRDTLDOGN-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4-(difluoromethyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-(difluoromethyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

3-Cyclopropyl-4-(difluoromethyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-(difluoromethyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethyl group enhances its binding affinity and selectivity, making it a potent molecule for targeted applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-4-(difluoromethyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern and the presence of both cyclopropyl and difluoromethyl groups. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

3-cyclopropyl-4-(difluoromethyl)-1,6-dimethylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C12H13F2N3/c1-6-5-8(11(13)14)9-10(7-3-4-7)16-17(2)12(9)15-6/h5,7,11H,3-4H2,1-2H3

InChI Key

KDMVFHRDTLDOGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C3CC3)C(F)F

Origin of Product

United States

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